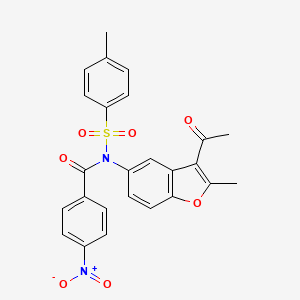
N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide is a useful research compound. Its molecular formula is C25H20N2O7S and its molecular weight is 492.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C23H25N3O5S
- Molar Mass : 427.51 g/mol
- CAS Number : 518321-14-7
- Density : 1.253 g/cm³ (predicted)
- Boiling Point : 580.9 °C (predicted)
- pKa : -17.86 (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of 3-acetyl-2-methylbenzofuran with a tosyl derivative under controlled conditions. The process may include multiple steps such as acylation and sulfonation, which are crucial for obtaining the desired compound with high purity.
Antioxidant and Anti-inflammatory Properties
Research indicates that benzofuran derivatives exhibit notable antioxidant and anti-inflammatory activities. For instance, compounds similar to this compound have been shown to scavenge free radicals effectively and inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases .
Cholinesterase Inhibition
Benzofuran derivatives have been investigated for their potential as cholinesterase inhibitors, which are essential in treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission in the brain . Preliminary studies suggest that compounds related to this compound may exhibit similar activities, although specific IC50 values for this compound are not yet available.
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have been documented in various studies. These compounds demonstrate activity against a range of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .
Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective effects of benzofuran derivatives, researchers found that certain compounds significantly reduced oxidative stress markers in neuronal cell lines. The study highlighted the potential of these compounds in mitigating neurodegeneration associated with Alzheimer's disease .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of benzofuran derivatives, where it was demonstrated that these compounds effectively inhibited the expression of matrix metalloproteinases (MMPs) involved in cartilage degradation during osteoarthritis. The results indicated a concentration-dependent inhibition of MMPs, suggesting therapeutic applications in joint diseases .
Data Summary
Eigenschaften
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methylphenyl)sulfonyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O7S/c1-15-4-11-21(12-5-15)35(32,33)26(25(29)18-6-8-19(9-7-18)27(30)31)20-10-13-23-22(14-20)24(16(2)28)17(3)34-23/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQIQQXMURLFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














